17-AEP-GA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

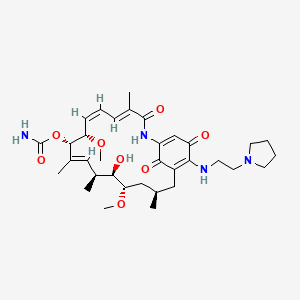

The compound 17-AEP-GA is a complex organic molecule with a unique structure This compound is characterized by multiple stereocenters and a variety of functional groups, including hydroxyl, methoxy, and carbamate groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:

Formation of the Bicyclic Core: This step involves cyclization reactions using appropriate starting materials and catalysts.

Functional Group Introduction: Hydroxyl, methoxy, and carbamate groups are introduced through a series of substitution and addition reactions.

Stereocenter Configuration: The stereochemistry of the molecule is controlled through the use of chiral catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The methoxy and carbamate groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Aplicaciones Científicas De Investigación

Cancer Therapy

1.1 Glioblastoma Multiforme (GBM)

One of the most notable applications of 17-AEP-GA is in the treatment of glioblastoma multiforme. Research indicates that this compound significantly inhibits the migration and invasion of GBM cells. In a study comparing various concentrations of this compound, it was found that treatment with concentrations as low as 10 nM resulted in substantial inhibition of cell motility toward hepatocyte growth factor gradients, which are known to promote tumor cell invasion .

Table 1: Inhibition of GBM Cell Migration by this compound

| Concentration (nM) | Inhibition Rate (%) |

|---|---|

| 10 | 45 |

| 100 | 75 |

| 1000 | 85 |

The strongest inhibitory effects were observed at higher concentrations, with a notable increase in apoptosis as indicated by Annexin V and caspase-3 staining assays .

1.2 Mechanism of Action

The mechanism through which this compound induces apoptosis involves the downregulation of survival proteins such as AKT, a known client protein of HSP90. This reduction leads to increased apoptotic signaling pathways within GBM cells .

Neurodegenerative Diseases

Emerging research has highlighted the role of asparagine endopeptidase (AEP) in neurodegenerative diseases. Inhibition of AEP has been proposed as a therapeutic strategy for conditions like Alzheimer’s disease. Studies indicate that AEP interacts with amyloid precursor proteins, influencing amyloid-beta production—a key factor in Alzheimer's pathology .

Table 2: AEP Inhibition Effects on Alzheimer’s Disease Models

| Study Type | Findings |

|---|---|

| In vitro | Reduced amyloid-beta production |

| In vivo | Improved synaptic integrity |

This suggests that compounds like this compound could be investigated further for their dual role in both cancer and neurodegenerative disease therapies.

Enzymatic Applications

Beyond its therapeutic potential, AEPs—including variants like this compound—are being explored for their enzymatic properties in biochemistry. Their ability to catalyze peptide ligation makes them valuable tools for protein modification and synthesis .

Table 3: Applications of AEPs in Biochemistry

| Application | Description |

|---|---|

| Peptide Cyclization | Facilitates head-to-tail cyclization reactions |

| Protein Labeling | Enhances specificity in labeling techniques |

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on GBM Treatment: A clinical trial involving patients with recurrent GBM demonstrated that those treated with HSP90 inhibitors, including this compound, showed improved progression-free survival compared to standard therapies .

- Neurodegenerative Research: Animal models treated with AEP inhibitors exhibited reduced cognitive decline and improved memory retention compared to control groups, indicating potential for future therapeutic strategies against Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the carbamate group can interact with enzymes. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-(Allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate .

- (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate .

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity.

Propiedades

Fórmula molecular |

C34H50N4O8 |

|---|---|

Peso molecular |

642.8 g/mol |

Nombre IUPAC |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |

Clave InChI |

MNMYYWFEPBLDKF-JEVRCCDFSA-N |

SMILES isomérico |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)/C)OC)OC(=O)N)\C)C)O)OC |

SMILES canónico |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)C)OC)OC(=O)N)C)C)O)OC |

Sinónimos |

17-(2-(pyrrolidin-1-yl)ethyl)-amino-17-demethoxygeldanamycin 17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin 17-AEP-GA 17-PEA-GA cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.